chemical structure and properties of 2,4,6-trichloro-3-methoxyphenol
chemical structure and properties of 2,4,6-trichloro-3-methoxyphenol
An In-Depth Technical Guide to 2,4,6-Trichloro-3-methoxyphenol
Introduction
2,4,6-Trichloro-3-methoxyphenol is a halogenated aromatic compound belonging to the classes of substituted phenols and methoxybenzenes. While specific research on this particular molecule is limited, its structural features—a phenol ring with both electron-withdrawing chloro groups and an electron-donating methoxy group—suggest a complex profile of chemical reactivity and biological activity. This guide provides a comprehensive technical overview of its chemical structure, properties, a proposed synthetic pathway, and its potential biological and toxicological implications based on established principles of organic chemistry and toxicology of related compounds. This document is intended for researchers, scientists, and professionals in drug development and environmental science who require a detailed understanding of this and similar halogenated phenols.
Chemical Identity and Physicochemical Properties
The foundational step in understanding any chemical entity is to define its structure and physical characteristics. While experimental data for 2,4,6-trichloro-3-methoxyphenol is not widely available in the literature, we can compile its known identifiers and provide estimated properties based on its structure and data from analogous compounds.
Chemical Structure and Identifiers
The molecule consists of a phenol ring substituted with three chlorine atoms at positions 2, 4, and 6, and a methoxy group at position 3.
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IUPAC Name: 2,4,6-trichloro-3-methoxyphenol[1]
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CAS Number: 26378-18-7[2]
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Molecular Formula: C₇H₅Cl₃O₂[1]
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Canonical SMILES: COC1=C(C=C(C(=C1Cl)O)Cl)Cl[1]
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InChI Key: CKMBXEUDRVYVLB-UHFFFAOYSA-N[1]
Physicochemical Data
The following table summarizes the key physicochemical properties. It is crucial to note that most of these values are computed or estimated due to a lack of published experimental data. For context, experimental values for the related and well-studied compound 2,4,6-trichlorophenol are provided.
| Property | 2,4,6-trichloro-3-methoxyphenol | 2,4,6-trichlorophenol (for comparison) | Source |
| Molecular Weight ( g/mol ) | 227.5 | 197.45 | [1][3] |
| Melting Point (°C) | Data Not Available | 69.5 | [3] |
| Boiling Point (°C) | Data Not Available | 249 | [3] |
| Water Solubility | Predicted to be low | 0.069 g/100 g H₂O | [3] |
| logP (Octanol/Water Partition) | 3.8 (Computed) | 3.7 (Experimental) | [1] |
| pKa | Data Not Available | 6.23 | [3] |
The computed logP value of 3.8 suggests that 2,4,6-trichloro-3-methoxyphenol is a lipophilic compound with low solubility in water, similar to other chlorinated phenols.[1] The acidity of the phenolic hydroxyl group is expected to be influenced by the three electron-withdrawing chlorine atoms, likely resulting in a pKa value comparable to or slightly different from that of 2,4,6-trichlorophenol, depending on the electronic effect of the methoxy group.
Proposed Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
The proposed synthesis involves two key transformations: the selective mono-methylation of a substituted resorcinol, followed by the chlorination of the resulting methoxyphenol.
Step 1: Mono-methylation of Resorcinol The synthesis would logically begin with resorcinol (1,3-dihydroxybenzene). A selective mono-methylation is required to produce 3-methoxyphenol. This can be achieved using a methylating agent like dimethyl sulfate in the presence of a base. To improve the yield of the mono-methylated product and reduce the formation of the di-methylated ether, a phase transfer catalyst can be employed in a biphasic solvent system (e.g., toluene-water).[4]
Step 2: Chlorination of 3-Methoxyphenol The resulting 3-methoxyphenol is an activated aromatic ring, susceptible to electrophilic aromatic substitution. The hydroxyl and methoxy groups are ortho-, para-directing. The subsequent chlorination using a chlorinating agent such as chlorine gas would lead to the substitution at the activated 2, 4, and 6 positions. The synthesis of the related 2,4,6-trichlorophenol is achieved by the direct chlorination of phenol.[5] A similar approach is expected to be effective for 3-methoxyphenol.
Caption: Proposed two-step synthesis of 2,4,6-trichloro-3-methoxyphenol.
Chemical Reactivity
The reactivity of 2,4,6-trichloro-3-methoxyphenol is governed by its functional groups: the phenolic hydroxyl, the methoxy ether, the chlorinated aromatic ring, and the single aromatic proton.
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Phenolic Hydroxyl Group: The acidic proton can be abstracted by a base to form a phenoxide ion. The hydroxyl group can also undergo etherification or esterification reactions.
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Aromatic Ring: The electron-rich ring, despite the presence of three deactivating chloro groups, is activated by the hydroxyl and methoxy groups. The single remaining proton at the 5-position could potentially be substituted under harsh electrophilic conditions.
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Chlorine Atoms: The chlorine atoms are generally unreactive towards nucleophilic aromatic substitution unless under extreme conditions of temperature and pressure.
Spectroscopic Characterization (Predicted)
No experimental spectra for 2,4,6-trichloro-3-methoxyphenol are currently available in public databases. However, we can predict the key features of its NMR, IR, and mass spectra based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
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Aromatic Proton (H-5): A singlet is expected for the single proton on the aromatic ring. Its chemical shift would likely be in the range of 7.0-7.5 ppm.
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Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent, is expected. It would likely appear between 5.0 and 8.0 ppm.
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Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is expected around 3.8-4.0 ppm.
¹³C NMR Spectroscopy
Seven distinct carbon signals are anticipated:
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Aromatic Carbons: Six signals are expected in the aromatic region (110-160 ppm). The carbons bearing the oxygen atoms (C-1 and C-3) would be the most downfield. The carbons attached to chlorine (C-2, C-4, C-6) would also be significantly shifted downfield. The carbon bearing the single proton (C-5) would be the most upfield of the aromatic carbons.
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Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected in the range of 55-60 ppm.
Infrared (IR) Spectroscopy
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
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C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching above 3000 cm⁻¹, and aliphatic C-H stretching from the methoxy group just below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
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C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region for the aryl-O-H and aryl-O-CH₃ bonds.
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C-Cl Stretch: Absorptions in the 600-800 cm⁻¹ region.
Mass Spectrometry (Electron Ionization)
The mass spectrum is expected to show a prominent molecular ion (M⁺) peak. Due to the presence of three chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4, M+6) will be observed for the molecular ion and any chlorine-containing fragments. Common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO), and sequential loss of chlorine atoms.
Potential Biological Activity and Toxicological Profile
Direct studies on the biological effects of 2,4,6-trichloro-3-methoxyphenol are scarce, with one report of its natural occurrence in the fungus Hypholoma elongatum.[1] However, a substantial body of literature on related substituted phenols allows for an informed discussion of its potential biological activities and toxicity.
Structure-Activity Relationship Insights
The toxicity of phenols is highly dependent on their substituents.
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Chlorination: Generally, the toxicity of phenols increases with the degree of chlorination.[6] Higher chlorinated phenols are known to act as uncouplers of oxidative phosphorylation, a mechanism of toxicity shared with compounds like dinitrophenol.[6][7] This leads to a disruption of cellular energy production.
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Methoxy Group: Methoxy-substituted phenols (methoxyphenols) are known for their antioxidant properties.[8][9] However, the presence of electron-donating groups can also lead to the formation of potentially toxic phenoxyl-free radicals and subsequent quinone metabolites, which can be highly reactive towards cellular macromolecules like proteins and DNA.[10]
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Combined Effects: The interplay between the electron-withdrawing chloro groups and the electron-donating methoxy group in 2,4,6-trichloro-3-methoxyphenol makes its toxicological profile complex. It may exhibit toxicity through multiple mechanisms.
Caption: Potential pathways for the toxicity of substituted phenols.
Predicted Toxicological Profile
Given its structure as a highly chlorinated phenol, 2,4,6-trichloro-3-methoxyphenol should be handled with care as a potentially toxic compound. It is likely to be an irritant to the skin, eyes, and respiratory system. Systemic toxicity could potentially affect the liver and kidneys, and given its lipophilicity, it may bioaccumulate. The general toxicity of phenols involves protein denaturation and cell membrane damage.[7]
Proposed Analytical Methodologies
The detection and quantification of chlorinated phenols in various matrices are well-established. Standard environmental and analytical chemistry methods can be adapted for 2,4,6-trichloro-3-methoxyphenol.
Sample Preparation
For aqueous samples, solid-phase extraction (SPE) is a common and effective technique for concentrating the analyte and removing interfering substances. For soil or solid matrices, solvent extraction would be the initial step.[11][12]
Instrumental Analysis
Gas chromatography coupled with mass spectrometry (GC/MS) is the most suitable technique for the analysis of this compound.[12][13] The use of a low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, would provide good chromatographic separation.[13] Mass spectrometric detection in selected ion monitoring (SIM) mode would offer high sensitivity and selectivity.
High-performance liquid chromatography (HPLC) with UV or coulometric detection is also a viable alternative for the analysis of phenols.[14]
Caption: General workflow for the analysis of chlorinated phenols.
Conclusion
2,4,6-Trichloro-3-methoxyphenol represents a molecule of interest at the intersection of environmental science and synthetic chemistry. While specific experimental data remains limited, this guide has synthesized available information and provided expert-driven predictions to construct a comprehensive technical profile. Its structure suggests a lipophilic compound with potential toxicity mediated by mechanisms common to highly chlorinated and substituted phenols. The proposed synthetic and analytical methodologies provide a solid foundation for future research into this compound. Further experimental validation of its physicochemical properties, biological activities, and toxicological profile is essential to fully elucidate its role and risks.
References
- Selassie, C. D., et al. (2002). The relative toxicity of substituted phenols reported in cigarette mainstream smoke. Toxicological Sciences, 69(1), 161-173.
- Roy, D., et al. (2008). Understanding the Toxicity of Phenols: Using Quantitative Structure−Activity Relationship and Enthalpy Changes To Discriminate between Possible Mechanisms. Chemical Research in Toxicology, 21(6), 1189-1198.
- Spiller, H. A., & Badin, A. (2023). Phenol Toxicity. In StatPearls.
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Hansch, C., et al. (2002). Relative Toxicity of Substituted Phenols Reported in Cigarette Mainstream Smoke. Toxicological Sciences, 69(1), 161-173. Available at: [Link]
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Wang, Y. T., et al. (1989). Toxicity and anaerobic biodegradability of substituted phenols under methanogenic conditions. OSTI.GOV. Available at: [Link]
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British Columbia Ministry of Environment. (2017). Chlorinated and Non-Chlorinated Phenols in Soil. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 1653: Chlorinated Phenolics in Wastewater by in situ Acetylation and GC/MS. Available at: [Link]
- Vera-Avila, L. E., et al. (2000). On-line methodology for the trace level determination of the chlorinated phenol family in water samples.
- Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 269-276.
- Farquharson, M. E., et al. (1958). The biological action of chlorophenols. British Journal of Pharmacology and Chemotherapy, 13(1), 20-24.
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PubChem. (n.d.). 2,4,6-Trichloro-3-methoxyphenol. National Center for Biotechnology Information. Available at: [Link]
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CORE. (n.d.). Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. Available at: [Link]
- Fujisawa, S., et al. (2005). Dimerization, ROS formation, and biological activity of o-methoxyphenols. Methods in Enzymology, 396, 439-451.
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NIST. (n.d.). Phenol, 2,4,6-trichloro-. NIST Chemistry WebBook. Available at: [Link]
- Google Patents. (n.d.). CN104311396A - Synthetic method of 2,4,6-trichlorophenol.
- Google Patents. (n.d.). US6133483A - Process for the production of 2,4,4'-trichloro-2'-methoxydiphenyl ether.
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SpectraBase. (n.d.). Phenol, 3,4,5-trichloro-2-methoxy-. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of Phenol, 2,4,6-trichloro- (CAS 88-06-2). Available at: [Link]
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